8-Bromo-1-chloro-5-methylisoquinoline
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Overview
Description
8-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the isoquinoline core. This compound has a molecular formula of C10H7BrClN and a molecular weight of 256.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-chloro-5-methylisoquinoline typically involves the bromination and chlorination of 5-methylisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-chloro-5-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
8-Bromo-1-chloro-5-methylisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-1-chloro-5-methylisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-methylisoquinoline: Similar structure but lacks the chlorine atom.
1-Chloro-5-methylisoquinoline: Similar structure but lacks the bromine atom.
5-Methylisoquinoline: The parent compound without bromine and chlorine substitutions.
Uniqueness
8-Bromo-1-chloro-5-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to its analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
8-bromo-1-chloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-8(11)9-7(6)4-5-13-10(9)12/h2-5H,1H3 |
InChI Key |
PJNQJISPJPYLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)Br)Cl |
Origin of Product |
United States |
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